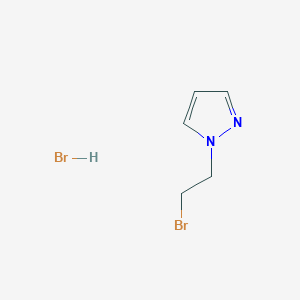
Bromure de 1-(2-bromoéthyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of chalcones. For instance, paper describes the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. Similarly, paper details the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives by reacting primary and secondary amines with tosylates of a hydroxyethyl pyrazole derivative. These methods could potentially be adapted for the synthesis of "1-(2-bromoethyl)-1H-pyrazole hydrobromide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, paper uses XRD, IR, and NMR to characterize the structure of a nitrobenzoyl pyrazole compound, and paper uses NMR to characterize the structure of a bromo-chloropyridinyl pyrazole derivative. These techniques are crucial for determining the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the molecular structure of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and multicomponent transformations. Paper explores brominated trihalomethylenones as precursors for the synthesis of various substituted pyrazoles, indicating the versatility of pyrazole chemistry. Paper describes an electro-catalyzed multicomponent transformation to synthesize pyrano[2,3-c]pyrazole derivatives, showcasing the reactivity of pyrazole compounds under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like bromine can significantly affect these properties. For instance, brominated pyrazole derivatives are often used as intermediates in the synthesis of insecticides due to their reactivity . The biological activities of these compounds, such as insecticidal, fungicidal, analgesic, and anti-inflammatory activities, are also discussed in papers , , and , providing a comprehensive understanding of the properties and potential applications of pyrazole derivatives.
Applications De Recherche Scientifique
- Réaction de α-Bromination: La réaction de α-bromination des composés carbonylés est un sujet important en chimie organique. Le bromure de 1-(2-bromoéthyl)-1H-pyrazole sert d'agent bromant, permettant la synthèse de produits α-bromés. Ces intermédiaires jouent un rôle crucial en synthèse organique, notamment dans la production de produits pharmaceutiques et de pesticides .
- Enseignement Innovant: En enseignement expérimental, le this compound sert d'agent bromant sûr et efficace. Les étudiants peuvent explorer son utilisation dans les réactions de α-bromination, renforçant les compétences fondamentales et favorisant la conscience de l'innovation .
Synthèse Organique et Chimie Médicinale
Éducation Chimique et Expériences de Premier Cycle
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromoethyl)pyrazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDXQTCMYCZKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955531-53-9 |
Source


|
| Record name | 1-(2-bromoethyl)-1H-pyrazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)


![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)


![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)
![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)